1-(2,4,5-Trifluorophenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(2,4,5-Trifluorophenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a nitrile group and a trifluorophenyl group
Preparation Methods
The synthesis of 1-(2,4,5-Trifluorophenyl)cyclopropane-1-carbonitrile typically involves cyclopropanation reactions. One common method is the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple to form cyclopropanes . Another method involves the decarboxylation of 1-cyanocyclopropane-1-carboxylates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(2,4,5-Trifluorophenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
1-(2,4,5-Trifluorophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trifluorophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-(2,4,5-Trifluorophenyl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which can influence its reactivity and applications.
1-(3-Trifluoromethylphenyl)cyclopropane-1-carbonitrile: . The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitrile group and a trifluorophenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6F3N |
---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
1-(2,4,5-trifluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H6F3N/c11-7-4-9(13)8(12)3-6(7)10(5-14)1-2-10/h3-4H,1-2H2 |
InChI Key |
ICMSCMJBDVYFIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
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